
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate, also known as JNJ-63533054, is a novel and selective allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It is a potential drug candidate for the treatment of Parkinson's disease, anxiety, and other neurological disorders.
Mécanisme D'action
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a selective allosteric modulator of the mGluR4 receptor. It binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glutamate. This results in the modulation of glutamate release and neurotransmission, leading to the observed neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been shown to increase the release of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has several advantages for lab experiments. It is a highly selective allosteric modulator of the mGluR4 receptor, which allows for precise modulation of glutamate neurotransmission. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also limitations to using (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been fully established. In addition, the synthesis method is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate. One direction is to further investigate its potential therapeutic applications, particularly in Parkinson's disease and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems and its potential for treating other neurological disorders. Additionally, researchers may explore modifications to the compound's structure to improve its pharmacokinetic properties and selectivity for the mGluR4 receptor. Finally, further studies are needed to establish the safety and efficacy of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in humans.
Méthodes De Synthèse
The synthesis of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate involves a series of chemical reactions. The starting material is cyclobutylamine, which is reacted with tert-butyl carbamate in the presence of a base to form the corresponding carbamate. This intermediate is then reacted with (R)-3-chloro-1,2-propanediol in the presence of a base and a solvent to yield the desired product. The synthesis method is a multi-step process that requires careful optimization of reaction conditions and purification methods.
Applications De Recherche Scientifique
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful for the treatment of this condition. In addition, it has been shown to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders. Furthermore, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to modulate the release of glutamate, a key neurotransmitter involved in many neurological disorders.
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQAWYPPIACQF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2660585.png)
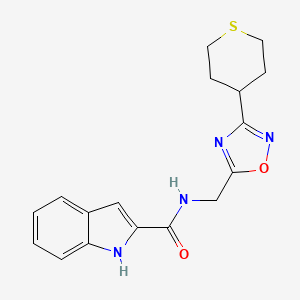
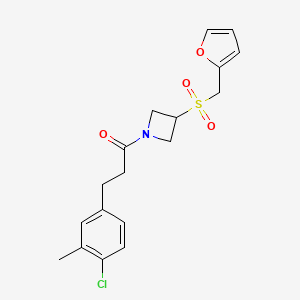
amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
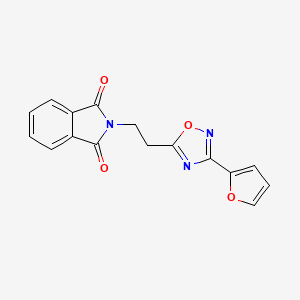
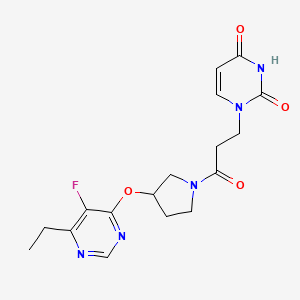

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
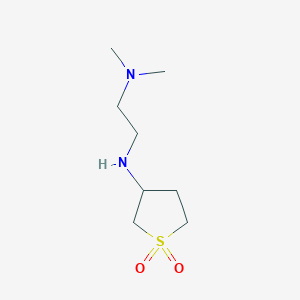
![3,6-Diamino-4-(4-methoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2660603.png)
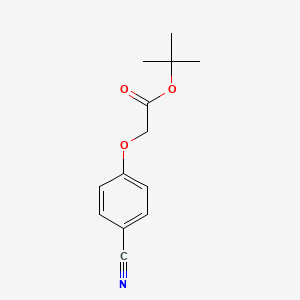
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
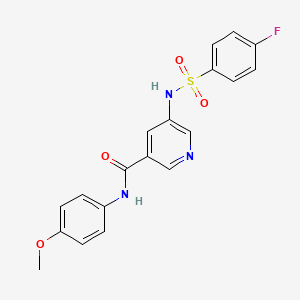
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)